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Compound of Interest

Compound Name: Fomepizole hydrochloride

Cat. No.: B1600603 Get Quote

Fomepizole Hydrochloride: A Comprehensive
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of fomepizole hydrochloride, a critical

antidote in the management of toxic alcohol poisoning. The document details its chemical

properties, mechanism of action, pharmacokinetics, and clinical applications, presenting data in

a clear, accessible format for scientific and research professionals.

Chemical Identity and Properties
Fomepizole, chemically known as 4-methylpyrazole, is a competitive inhibitor of the enzyme

alcohol dehydrogenase.[1][2] Its hydrochloride salt is also utilized in research and

pharmaceutical contexts.

Table 1: Chemical and Physical Properties of Fomepizole and Fomepizole Hydrochloride
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Property Fomepizole Fomepizole Hydrochloride

CAS Number 7554-65-6[1][2][3][4][5][6] 56010-88-9[7][8]

Molecular Formula C₄H₆N₂[1][2][3][4] C₄H₇ClN₂[7]

Molecular Weight 82.10 g/mol [1][2][4][5] 118.56 g/mol [7]

Appearance
Clear to yellow liquid or solid at

room temperature.[3][9]
Solid

Melting Point 25°C (77°F)[9] 157-159 °C[7]

Boiling Point 204-207°C[1] Not specified

Solubility

Soluble in water, ethanol,

diethyl ether, and chloroform.

[4][9]

Soluble in water

IUPAC Name 4-methyl-1H-pyrazole[1][2][3]
4-Methyl-1H-pyrazole

hydrochloride[7]

Chemical Structure of Fomepizole:

Caption: Chemical structure of Fomepizole (4-methylpyrazole).

Mechanism of Action
Fomepizole is a potent competitive inhibitor of alcohol dehydrogenase (ADH).[9][10] This

enzyme is crucial for the initial steps in the metabolism of toxic alcohols like ethylene glycol and

methanol into their harmful metabolites.[8][9]

Ethylene Glycol Poisoning: Ethylene glycol is metabolized by ADH to glycoaldehyde, which

is then oxidized to glycolate, glyoxylate, and oxalate.[9] These metabolites, particularly

glycolate and oxalate, are responsible for the metabolic acidosis and acute renal damage

seen in ethylene glycol poisoning.[9]

Methanol Poisoning: Methanol is metabolized by ADH to formaldehyde, which is

subsequently oxidized to formic acid.[9] Formic acid is the primary cause of the metabolic

acidosis and visual disturbances associated with methanol poisoning.[9]
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Fomepizole's high affinity for ADH blocks these metabolic pathways, preventing the formation

of toxic metabolites and allowing the parent alcohol to be excreted unchanged.[3]
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Caption: Fomepizole's inhibition of toxic alcohol metabolism.

Fomepizole has also been investigated for its role in acetaminophen toxicity. It inhibits the

cytochrome P450 2E1 (CYP2E1) enzyme, which is responsible for converting acetaminophen

into the toxic metabolite N-acetyl-p-benzoquinone imine (NAPQI).[11][12]
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Caption: Fomepizole's role in mitigating acetaminophen toxicity.

Pharmacokinetics
Table 2: Pharmacokinetic Parameters of Fomepizole
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Parameter Value

Volume of Distribution (Vd) 0.6 to 1.02 L/kg[1][9]

Metabolism
Primarily hepatic. The main metabolite is 4-

carboxypyrazole (80-85% of dose).[1][9]

Elimination

Follows Michaelis-Menten (saturable) kinetics at

therapeutic doses.[9][13][14] Induces its own

metabolism after 30-40 hours.[9]

Excretion
1-3.5% excreted unchanged in urine.

Metabolites are excreted in the urine.[1][9]

Therapeutic Concentration
100 to 300 µmol/L (8.6 to 24.6 mg/L) to ensure

adequate ADH inhibition.[9]

In Vitro ADH Inhibition (IC₅₀) Approximately 0.1 µmol/L[9]

Dialyzability Fomepizole is dialyzable.[1][15]

Clinical Data and Dosing
Fomepizole is the primary antidote for ethylene glycol and methanol poisoning.[16] Clinical

studies have demonstrated its efficacy in preventing severe morbidity and mortality.

Table 3: Summary of Clinical Outcomes from a Systematic Review

Antidote Poisoning Type Mortality Rate

Fomepizole Methanol 17.1%

Ethylene Glycol 4.1%

Ethanol Methanol 21.8%

Ethylene Glycol 18.1%

Data from a systematic review

of 897 patients. Note: This was

not a head-to-head trial.[17]
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A recent post-marketing surveillance study in Japan involving 131 patients found no serious

adverse drug reactions (ADRs) related to fomepizole.[18][19] The most common ADR was

vomiting (2.3%).[19]

Table 4: Standard Dosing Regimens for Fomepizole

Condition Dosing Protocol

Standard Dosing

Loading Dose: 15 mg/kg IV infused over 30

minutes.[13][16] Maintenance Doses: 10 mg/kg

every 12 hours for 4 doses, then increased to 15

mg/kg every 12 hours.[13][15][16]

During Hemodialysis

The dosing interval should be increased to

every 4 hours to compensate for elimination by

dialysis.[15][16] An alternative is a continuous IV

infusion of 1-1.5 mg/kg/h.[14][16]

Acetaminophen Overdose (Investigational)

A single 15 mg/kg IV dose has been proposed

as an adjunct to N-acetylcysteine (NAC) in

massive overdoses.[12][20]

Experimental Protocols
Protocol: Pharmacokinetic Analysis in Poisoned Patients

This section outlines a typical methodology for evaluating fomepizole's pharmacokinetics in a

clinical setting, based on published studies.[13]

Patient Population: Patients with confirmed or suspected ethylene glycol or methanol

poisoning.

Dosing Administration:

Administer a loading dose of 15 mg/kg fomepizole intravenously over 30 minutes.[13]

Follow with maintenance bolus doses of 10 mg/kg every 12 hours.[13]
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After 48 hours, increase maintenance doses to 15 mg/kg every 12 hours to account for

metabolic auto-induction.[13]

Adjust dosing during hemodialysis as per established guidelines.

Sample Collection:

Collect baseline blood samples prior to the loading dose.

Collect subsequent blood samples at predetermined intervals (e.g., 1, 2, 4, 8, and 12

hours) post-infusion.[13]

Continue sampling until plasma concentrations of the toxic alcohol are below 20 mg/dL.

[13]

Sample Analysis:

Separate plasma from whole blood via centrifugation.

Analyze plasma samples for fomepizole concentrations using a validated High-

Performance Liquid Chromatography (HPLC) method.[13]

Data Analysis:

Calculate pharmacokinetic parameters such as volume of distribution, elimination rate,

and trough concentrations using appropriate software.

Characterize the elimination kinetics (e.g., zero-order, Michaelis-Menten).[13]
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Caption: Workflow for a clinical pharmacokinetic study of Fomepizole.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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